molecular formula C8H14N2O2 B13816412 Sydnone, 3-hexyl- CAS No. 30021-37-5

Sydnone, 3-hexyl-

Cat. No.: B13816412
CAS No.: 30021-37-5
M. Wt: 170.21 g/mol
InChI Key: USGVAFGQQJXFPV-UHFFFAOYSA-N
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Description

Sydnone, 3-hexyl-: is a mesoionic heterocyclic compound that belongs to the sydnone family. Sydnones are characterized by their 1,2,3-oxadiazole core with a keto group at the 5-position. These compounds are known for their unique electronic structure, which includes both positive and negative charges delocalized across the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sydnones typically involves the cyclodehydration of N-nitroso-N-substituted amino acids. For 3-hexylsydnone, the process begins with the preparation of N-nitroso-N-hexylglycine, which is then treated with acetic anhydride to induce cyclodehydration, forming the sydnone ring .

Industrial Production Methods: Industrial production of sydnones, including 3-hexylsydnone, often employs mechanochemical methods. These methods involve ball-milling techniques that are solvent-free and environmentally friendly. The use of ball-milling not only enhances the efficiency of the synthesis but also reduces the need for purification steps .

Chemical Reactions Analysis

Types of Reactions: Sydnone, 3-hexyl-, like other sydnones, undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cycloaddition: Typically involves heating sydnone with an alkyne or alkene in the presence of a catalyst.

    Halogenation: Uses NCS or NBS in solvents like acetic anhydride at moderate temperatures.

Major Products:

Mechanism of Action

The mechanism of action of sydnone, 3-hexyl-, involves its ability to undergo 1,3-dipolar cycloaddition reactions. The mesoionic nature of sydnones allows them to act as dipoles, reacting with dipolarophiles such as alkynes and alkenes. This reaction mechanism is facilitated by the delocalized charges within the sydnone ring, which stabilize the transition state and drive the formation of the cycloaddition product .

Comparison with Similar Compounds

Uniqueness of Sydnone, 3-hexyl-: The hexyl group provides a hydrophobic character, making it suitable for applications in organic synthesis and material science .

Properties

CAS No.

30021-37-5

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-hexyloxadiazol-3-ium-5-olate

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-5-6-10-7-8(11)12-9-10/h7H,2-6H2,1H3

InChI Key

USGVAFGQQJXFPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]1=NOC(=C1)[O-]

Origin of Product

United States

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